
Methyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.16 g/mol This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a fluoro substituent on a benzoate ester framework
Vorbereitungsmethoden
The synthesis of methyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable precursor, followed by esterification. For instance, a Friedel-Crafts acylation reaction can be employed to introduce the trifluoromethyl group, followed by esterification with methanol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
Methyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate has several scientific research applications:
Biology: The compound’s unique functional groups make it a valuable probe in studying biological systems and enzyme interactions.
Wirkmechanismus
The mechanism of action of methyl 2-fluoro-3-m
Eigenschaften
Molekularformel |
C10H8F4O3 |
---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
methyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8F4O3/c1-16-8-6(10(12,13)14)4-3-5(7(8)11)9(15)17-2/h3-4H,1-2H3 |
InChI-Schlüssel |
CKAVBDYJSYOYKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.